molecular formula C7H7N3S2 B1269031 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol CAS No. 68744-66-1

4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1269031
CAS RN: 68744-66-1
M. Wt: 197.3 g/mol
InChI Key: GTZYOWSGQWQEEJ-UHFFFAOYSA-N
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Patent
US04981863

Procedure details

1-(2-Thenoyl)-4-methylthiosemicarbazide (7.1 g, 3.3×10-1 mole) and 1 molar aqueous NaHCO3 (330 ml, 3.30×10-1 mole) were stirred and heated to reflux. After refluxing about 14 hours the reaction was filtered while hot and the filtrate was then cooled in an ice bath. Acidification by the dropwise addition of concentrated HCl (28 ml, 3.4×10-1 mole) gave a colorless precipitate which was collected by filtration, washed with a little cold H2O, and dried by suction. Crystallization from isopropanol gave colorless spears: 5.0 g (77%), mp 155°-157° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]([NH:8][NH:9][C:10]([NH:12][CH3:13])=[S:11])=O)[S:5][CH:4]=[CH:3][CH:2]=1.C([O-])(O)=O.[Na+].Cl>>[CH3:13][N:12]1[C:6]([C:1]2[S:5][CH:4]=[CH:3][CH:2]=2)=[N:8][NH:9][C:10]1=[S:11] |f:1.2|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C1(=CC=CS1)C(=O)NNC(=S)NC
Name
Quantity
330 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing about 14 hours the reaction
Duration
14 h
FILTRATION
Type
FILTRATION
Details
was filtered while hot and the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
gave a colorless precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with a little cold H2O
CUSTOM
Type
CUSTOM
Details
dried by suction
CUSTOM
Type
CUSTOM
Details
Crystallization from isopropanol
CUSTOM
Type
CUSTOM
Details
gave colorless spears

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.